REACTION_CXSMILES
|
Cl[C:2]1([C:8]([O:10][CH3:11])=[O:9])[C:6](=[O:7])[CH:5]=[CH:4][S:3]1.S(=O)(=O)(O)O.[C:17](O)(=O)C>>[OH:7][C:6]1[CH:5]=[C:4]([CH3:17])[S:3][C:2]=1[C:8]([O:10][CH3:11])=[O:9]
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Name
|
|
Quantity
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6.35 g
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Type
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reactant
|
Smiles
|
ClC1(SC=CC1=O)C(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
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until dissolved
|
Type
|
CUSTOM
|
Details
|
methyl mercaptan was bubbled through for 0.5 hours (total approximately 2 g)
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Duration
|
0.5 h
|
Type
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STIRRING
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Details
|
The mixture was stirred at room temperature for 18 hours
|
Duration
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18 h
|
Type
|
ADDITION
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Details
|
poured onto ice-water
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Type
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EXTRACTION
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Details
|
the oily precipitate extracted into dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent the crude oil
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Type
|
CUSTOM
|
Details
|
was used in the following preparation
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Name
|
|
Type
|
|
Smiles
|
OC1=C(SC(=C1)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |